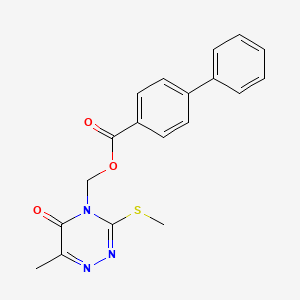

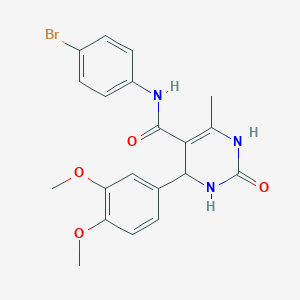

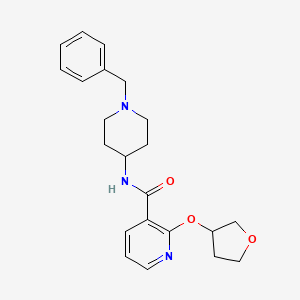

(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone” are not explicitly mentioned in the available resources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone” are not explicitly mentioned in the available resources .

Scientific Research Applications

Crystal Growth and Characterization

Piperidine derivatives have been explored for their nonlinear optical (NLO) properties. For instance, a study on the crystal growth and characterization of a new NLO piperidine derivative, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, revealed that it crystallizes in the orthorhombic system and is transparent in the visible region, with good thermal stability and NLO activity, suggesting its suitability for device applications (Revathi et al., 2018).

Synthetic Methodologies

The synthesis of 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones through CAN-mediated rearrangement of 4-benzhydrylidenepiperidines highlights a facile strategy for generating piperidine derivatives, which could be applied to the synthesis of compounds including the one of interest (Chang et al., 2006).

Pharmacological Applications

Research into selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides identified piperidine derivatives as potent NR2B subunit-selective antagonists, demonstrating the potential of such compounds in developing new pharmacological agents (Borza et al., 2007).

Material Science and Optoelectronics

The synthesis and characterization of another piperidine derivative, (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, for NLO applications, show its potential in opto-electronic applications due to its favorable thermal and optical properties, including a suitable band gap energy and SHG efficiency (Priya et al., 2019).

Future Directions

properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c1-15-3-5-18(6-4-15)25(23,24)21-13-9-17(10-14-21)19(22)20-11-7-16(2)8-12-20/h3-6,16-17H,7-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPXZGKIXSBGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2525700.png)

![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)

![3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2525708.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2525710.png)